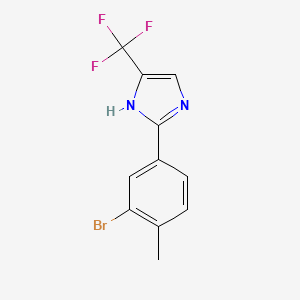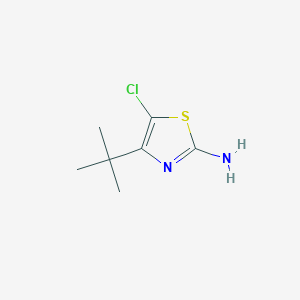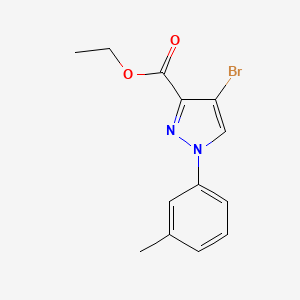
Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a tolyl group at the 1st position, and an ethyl ester group at the 3rd position of the pyrazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological molecules. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a tolyl group.
Ethyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom and the meta-tolyl group, which confer specific reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H13BrN2O2 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(3-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)8-16(15-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
CYJQMCGOIJYRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


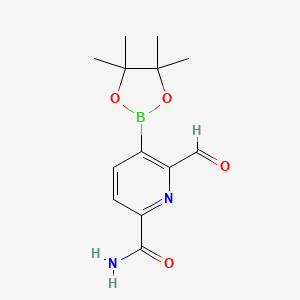
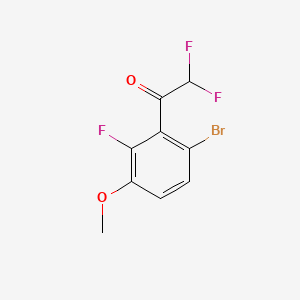
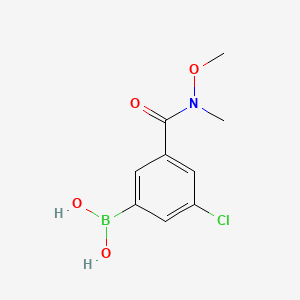
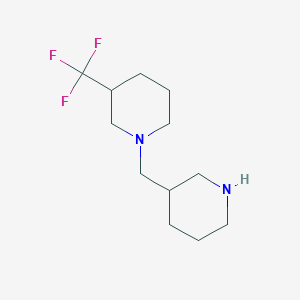
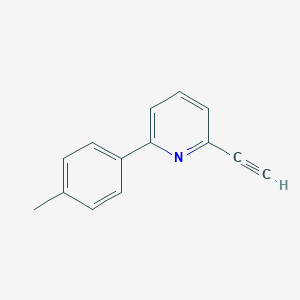
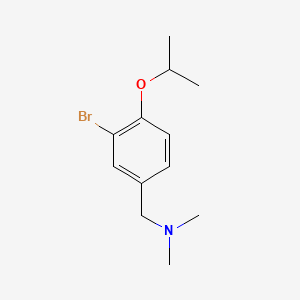
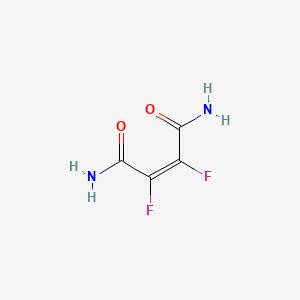

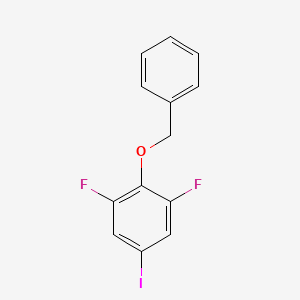
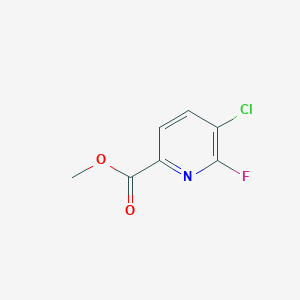
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
